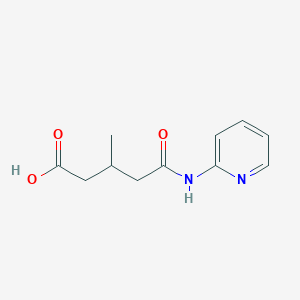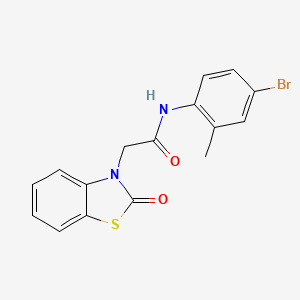![molecular formula C18H15NO3 B11571065 methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B11571065.png)
methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-benzoyl-1H-indol-1-yl)acetate typically involves the reaction of indole derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-(3-benzoyl-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, influencing cellular pathways. The benzoyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features but different biological activities.
Methyl 2-(3-benzoyl-1H-indol-1-yl)propanoate: A structurally related compound with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-(3-benzoyl-1H-indol-1-yl)acetate is unique due to its specific combination of the indole and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
methyl 2-(3-benzoylindol-1-yl)acetate |
InChI |
InChI=1S/C18H15NO3/c1-22-17(20)12-19-11-15(14-9-5-6-10-16(14)19)18(21)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChIキー |
UNGXSODWOLHWQA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11570989.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11570993.png)
![1-(3-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570997.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11570998.png)
![5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine](/img/structure/B11571000.png)

![3-{(Z)-[2-(2-furyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11571005.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11571012.png)
![6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571020.png)

![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571046.png)
![Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate](/img/structure/B11571047.png)
